molecular formula C17H15ClN2O3S B2887514 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 912764-02-4

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2887514
CAS No.: 912764-02-4
M. Wt: 362.83
InChI Key: ALPMIJFVTWSKHN-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a high-purity benzothiazole derivative supplied for pharmaceutical and life sciences research. With the CAS number 868230-43-7 and a molecular formula of C17H15ClN2O3S, this compound has a molecular weight of 362.83 g/mol . Benzothiazole derivatives are a critically important class of heterocyclic compounds, extensively investigated for their distinctive structures and broad spectrum of biological activities . Recent scientific studies highlight that novel benzothiazole compounds demonstrate significant promise as innovative therapeutic agents, particularly for their dual anti-inflammatory and anticancer properties . Research indicates that active benzothiazole derivatives can significantly inhibit the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The mechanistic value of these compounds often involves the inhibition of key signaling pathways, such as AKT and ERK, which are crucial for tumor cell survival and proliferation . Furthermore, potent derivatives have been shown to reduce the expression of pivotal inflammatory cytokines like IL-6 and TNF-α, which are recognized for their roles in the pro-inflammatory tumor microenvironment . This makes this compound a valuable chemical scaffold for researchers exploring new small-molecule drugs in oncology and immunology. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for personal, medicinal, household, or any other use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-11(18)5-7-14-15(9)19-17(24-14)20-16(21)10-4-6-12(22-2)13(8-10)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPMIJFVTWSKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.

    Coupling with Dimethoxybenzamide: The chlorinated and methylated benzothiazole is then coupled with 3,4-dimethoxybenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide group, potentially yielding amine derivatives.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets, such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π interactions or hydrogen bonding, while the dimethoxybenzamide moiety can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related benzamide derivatives (Table 1), highlighting differences in substituents, molecular weight, and biological activity.

Table 1: Comparative Analysis of Key Benzamide Derivatives
Compound Name Molecular Weight Core Heterocycle & Substituents Benzamide Substituents Biological Activity
Target Compound ~342.8* 5-Cl, 4-Me (benzothiazole) 3,4-dimethoxy Inferred antiparasitic
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 260.62 5-Cl (thiazole) 2,4-difluoro PFOR inhibitor (antiparasitic)
Isoxaben 408.90 5-cyclohexyl (1,3,4-thiadiazole) 2-methoxy, 4-acetylamino, 5-Cl Herbicide
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide 314.36 Unsubstituted (benzothiazole) 3,4-dimethoxy Undisclosed

*Estimated based on the molecular formula C₁₇H₁₅ClN₂O₃S (342.8 g/mol).

Key Structural Differences and Implications

Core Heterocycle: The target compound’s benzothiazole core differs from the thiazole () and thiadiazole () rings in analogs. Benzothiazoles are known for enhanced metabolic stability compared to thiazoles due to aromaticity and rigidity .

Benzamide Substituents: The 3,4-dimethoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing fluoro groups in ’s analog. This difference could modulate interactions with enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic pathogens . Isoxaben () employs a 4-acetylamino group, which may enhance herbicidal activity through specific plant enzyme inhibition, a mechanism less relevant to the target compound’s inferred antiparasitic role.

The chloro and methyl groups could enhance potency compared to non-halogenated analogs . Isoxaben’s thiadiazole core and cyclohexyl group () confer herbicidal specificity, illustrating how heterocycle choice dictates target organism selectivity .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound with a unique chemical structure that has garnered attention in medicinal chemistry and biological research. With the molecular formula C17H15ClN2O3SC_{17}H_{15}ClN_{2}O_{3}S, this compound features a benzothiazole ring and a dimethoxybenzamide moiety, making it a potential candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Benzothiazole Ring : A bicyclic structure that contributes to its biological activity.
  • Dimethoxybenzamide Moiety : Enhances binding affinity to biological targets.

Table 1: Basic Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H15ClN2O3S
Molecular Weight348.83 g/mol
CAS Number912764-02-4

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The benzothiazole ring can participate in π-π interactions and hydrogen bonding , while the dimethoxy groups may enhance lipophilicity and binding affinity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated efficacy against various bacterial strains.

Anticancer Potential

Preliminary investigations suggest that this compound may inhibit the growth of cancer cells via:

  • Induction of apoptosis in malignant cells.

Case Study Example
A study published in Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives. The results indicated that modifications on the benzothiazole ring significantly influenced cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameBiological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamideModerate antimicrobial
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamideLower anticancer activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamideHigh cytotoxicity

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide?

Answer:
The synthesis involves two key stages:

  • Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors under acidic conditions. For example, 5-chloro-4-methylbenzoic acid is reacted with thioamide intermediates to form the benzothiazole ring .
  • Amide Coupling : The benzamide moiety is introduced via coupling reactions. A common method involves reacting 3,4-dimethoxybenzoyl chloride with the amine group of the benzothiazole core in pyridine or dichloromethane, using triethylamine as a base to neutralize HCl .
    Optimization Tips :
  • Use anhydrous solvents (e.g., DMF or chloroform) to prevent hydrolysis.
  • Maintain temperatures between 0–5°C during coupling to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to ensure >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, methoxy groups resonate at δ ~3.8–4.0 ppm, while benzothiazole protons appear downfield (δ ~7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 377.0652 for C₁₇H₁₆ClN₃O₃S) validates molecular formula .

Advanced: How do substituents (e.g., chloro, methoxy) influence the compound’s reactivity and bioactivity?

Answer:

  • Chloro Group : The electron-withdrawing Cl at the 5-position on the benzothiazole ring enhances electrophilicity, facilitating nucleophilic substitutions. It also increases lipophilicity, improving membrane permeability in cellular assays .
  • Methoxy Groups : The 3,4-dimethoxybenzamide moiety contributes to π-π stacking with enzyme active sites (e.g., kinase ATP pockets). Methoxy groups at these positions reduce metabolic degradation compared to hydroxyl analogs .
    Experimental Validation :
  • Replace Cl with F or Br to study steric/electronic effects on enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .
  • Use DFT calculations to map electrostatic potential surfaces and predict reactivity .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:
Contradictions often arise from:

  • Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter redox-sensitive benzothiazole stability. Standardize buffer systems (e.g., PBS at pH 7.4 ± 0.1) .
  • Cell Line Heterogeneity : Test cytotoxicity in multiple lines (e.g., HeLa, MCF-7) using MTT assays. IC₅₀ values may vary due to differential expression of target enzymes .
    Mitigation Approach :
  • Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability.
  • Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to quantify efficacy .

Advanced: What is the hypothesized mechanism of action for this compound in anticancer research?

Answer:
The compound likely targets:

  • Tyrosine Kinases : The benzothiazole core mimics ATP’s adenine ring, competing for binding in kinase domains. Docking studies show hydrogen bonds between the amide group and kinase hinge regions (e.g., EGFR T790M mutant) .
  • Thioredoxin Reductase (TrxR) : The chloro-substituted benzothiazole may act as a Michael acceptor, covalently modifying the selenocysteine residue in TrxR’s active site, inducing oxidative stress in cancer cells .
    Validation Methods :
  • Use X-ray crystallography to resolve co-crystal structures with target enzymes (resolution ≤2.0 Å) .
  • Measure ROS levels in treated cells via DCFDA fluorescence to confirm TrxR inhibition .

Basic: How can researchers optimize solubility for in vitro assays?

Answer:

  • Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For aqueous dilution, use cyclodextrin-based solubilizers .
  • Structural Modifications : Introduce polar groups (e.g., -SO₃H) at the benzamide’s para position to enhance solubility without compromising activity .

Advanced: What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts bioavailability (LogP = 3.2), GI absorption (high), and CYP450 interactions (CYP3A4 substrate) .
  • Molecule Optimization : Reduce LogP from 3.2 to <2.5 by replacing methoxy with morpholine to improve aqueous solubility for in vivo studies .

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